N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester
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Overview
Description
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitro group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate typically involves the reaction of 3-nitro-[1,1’-biphenyl]-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or ethanol solvent, elevated temperature.
Major Products Formed
Reduction: 3-amino-[1,1’-biphenyl]-4-yl carbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 3-nitro-[1,1’-biphenyl]-4-amine and carbon dioxide
Scientific Research Applications
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-nitro-[1,1’-biphenyl]-3-yl)carbamate
- Tert-butyl (3-nitro-[1,1’-biphenyl]-2-yl)carbamate
- Tert-butyl (3-amino-[1,1’-biphenyl]-4-yl)carbamate
Uniqueness
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the specific positioning of the nitro group on the biphenyl structure, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules.
Properties
IUPAC Name |
tert-butyl N-(2-nitro-4-phenylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGCWMCMZKQBKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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